molecular formula C42H68O16 B12094469 Platycogenin A

Platycogenin A

Cat. No.: B12094469
M. Wt: 829.0 g/mol
InChI Key: IRXSNGAQRPMOKM-UHFFFAOYSA-N
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Description

Platycogenin A is a natural product derived from the roots of Platycodon grandiflorum. It is a triterpenoid compound with the molecular formula C42H68O16 and a molecular weight of 828.99 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Platycogenin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The roots of Platycodon grandiflorum are processed to obtain a crude extract, which is then purified to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the roots of Platycodon grandiflorum. The process includes grinding the roots, followed by solvent extraction and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Platycogenin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of Platycogenin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Platycogenin A is part of a series of compounds with similar structures, including:

  • Platycoside M1
  • Platycoside M3
  • Platyconic acid A
  • 3’'-O-acetyl-platyconic acid A (Platyconic acid B)
  • 2’'-O-acetyl-platyconic acid A
  • 3-O-beta-D-Glucopyranosylplatycodigenin
  • Platycoside K
  • Deapi-platycodin D3
  • Platycodin D3
  • Platycoside A
  • Deapi-platycoside E
  • Deapi-platycodin D
  • Platycodin D
  • Platycodin A
  • Platycodin J
  • QS-21

These compounds share structural similarities but differ in their functional groups and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties . This compound stands out due to its unique combination of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C42H68O16

Molecular Weight

829.0 g/mol

IUPAC Name

3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C42H68O16/c1-37(2)12-19-18-8-9-24-39(5)13-20(45)33(58-35-32(52)30(50)28(48)22(17-44)56-35)38(3,4)23(39)10-11-40(24,6)41(18,7)15-26(42(19,36(53)54)14-25(37)46)57-34-31(51)29(49)27(47)21(16-43)55-34/h8,19-35,43-52H,9-17H2,1-7H3,(H,53,54)

InChI Key

IRXSNGAQRPMOKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C3=CCC4C(C3(CC(C2(CC1O)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O)C)(CCC6C4(CC(C(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C

Origin of Product

United States

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